C18-PEG4-Azide

Description

The exact mass of the compound this compound is 471.40360718 g/mol and the complexity rating of the compound is 407. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

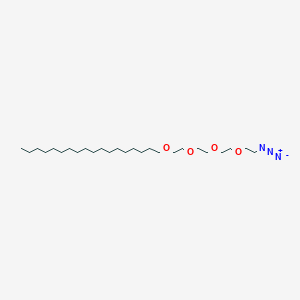

Structure

2D Structure

Properties

IUPAC Name |

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]octadecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H53N3O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-30-21-23-32-25-26-33-24-22-31-20-18-28-29-27/h2-26H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAXENOUAALPLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCOCCOCCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H53N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296692 | |

| Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807539-11-2 | |

| Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatriacontane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

C18-PEG4-Azide: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the chemical properties, specifications, and applications of C18-PEG4-Azide, a versatile heterobifunctional linker molecule. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics and provides established experimental protocols for its use in bioconjugation and nanoparticle formulation.

Core Chemical Properties and Specifications

This compound is an amphiphilic molecule consisting of a hydrophobic 18-carbon alkyl (C18) chain, a hydrophilic polyethylene glycol (PEG) spacer of four ethylene glycol units, and a terminal azide (-N₃) functional group.[1][2][3] This unique structure allows for its application in a variety of biological and chemical systems, including the formation of micelles and functionalized liposomes for drug delivery.[4] The azide group provides a reactive handle for "click chemistry," enabling the covalent attachment of the molecule to alkyne- or cyclooctyne-containing molecules with high specificity and efficiency.[1]

The following tables summarize the key chemical and physical properties of this compound.

| Property | Specification |

| Molecular Formula | C₂₆H₅₃N₃O₄ |

| Molecular Weight | 471.72 g/mol |

| CAS Number | 1807539-11-2 |

| Appearance | Solid or viscous liquid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents (DMSO, DMF, Chloroform) and has amphiphilic properties in aqueous solutions. |

| Storage | Recommended storage at -20°C. |

Table 1: Chemical and Physical Properties of this compound.

| Functional Group | Description |

| C18 Alkyl Chain | A long, saturated hydrocarbon chain that imparts hydrophobicity to the molecule. This moiety is crucial for insertion into lipid bilayers of liposomes or the core of micelles. |

| PEG4 Spacer | A short, hydrophilic polyethylene glycol linker that enhances water solubility and provides a flexible spacer between the hydrophobic anchor and the reactive azide group. The PEG spacer can also reduce non-specific binding of proteins. |

| Azide Group (-N₃) | A highly reactive functional group that is a key component in "click chemistry" reactions. It readily and specifically reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes like DBCO without a catalyst (SPAAC) to form a stable triazole linkage. |

Table 2: Functional Components of this compound.

Experimental Protocols and Methodologies

The primary application of this compound lies in its ability to participate in click chemistry reactions for bioconjugation and surface functionalization. Below are detailed protocols for both copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the conjugation of this compound to an alkyne-containing molecule using a copper(I) catalyst.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, or small molecule)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Dissolve the alkyne-functionalized molecule in the reaction buffer to a desired concentration.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and THPTA (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the alkyne-functionalized molecule and a molar excess of the this compound solution.

-

Add the THPTA ligand to the reaction mixture. A typical molar ratio of ligand to copper is 5:1.

-

Add the CuSO₄ solution to the reaction mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.

-

-

Purification:

-

Upon completion, purify the C18-PEG4-conjugated product from excess reagents and byproducts using an appropriate method such as dialysis, desalting columns, or chromatography.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the copper-free conjugation of this compound to a molecule functionalized with a strained cyclooctyne, such as dibenzocyclooctyne (DBCO).

Materials:

-

This compound

-

DBCO-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Organic co-solvent (e.g., DMSO or DMF) if needed for solubility

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

-

Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration.

-

-

Reaction Setup:

-

Combine the DBCO-functionalized molecule and a molar excess (typically 1.5 to 3-fold) of the this compound solution in the reaction buffer.

-

-

Reaction Incubation:

-

Incubate the reaction at room temperature or 37°C for 2-12 hours. The reaction can also be performed at 4°C for a longer duration (4-24 hours). Reaction progress can be monitored by analytical techniques.

-

-

Purification:

-

After the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.

-

Applications in Drug Delivery and Nanotechnology

The amphiphilic nature of this compound makes it a valuable component in the formulation of nanoparticles for drug delivery. The hydrophobic C18 tail can be incorporated into the lipid bilayer of liposomes or the core of micelles, while the hydrophilic PEG chain provides a stealth-like character, reducing clearance by the immune system. The terminal azide group allows for the post-formulation functionalization of these nanoparticles with targeting ligands, imaging agents, or other functional molecules via click chemistry.

Formulation of Functionalized Liposomes

Principle:

The thin-film hydration method is a common technique for preparing liposomes. This compound is co-dissolved with lipids to form a thin film, which is then hydrated to form liposomes with the azide groups displayed on the surface.

Generalized Protocol:

-

Lipid Film Formation:

-

Dissolve the desired lipids (e.g., phospholipids, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

-

Remove the organic solvent under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with an aqueous buffer (which can contain the drug to be encapsulated) by gentle agitation at a temperature above the phase transition temperature of the lipids. This process leads to the formation of multilamellar vesicles (MLVs).

-

-

Size Reduction:

-

To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with specific pore sizes.

-

-

Post-Formulation Conjugation:

-

The resulting azide-functionalized liposomes can then be conjugated with alkyne- or DBCO-containing molecules using the click chemistry protocols described in Section 2.

-

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and materials science. Its well-defined structure, combining hydrophobic and hydrophilic elements with a reactive azide handle, enables a wide range of applications, from the precise bioconjugation of sensitive molecules to the construction of advanced drug delivery systems. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in various research endeavors.

References

An In-depth Technical Guide to the Hydrophobicity of C18-PEG4-Azide Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C18-PEG4-Azide linker is a heterobifunctional molecule increasingly utilized in drug delivery, bioconjugation, and materials science. Its unique structure, combining a long-chain saturated hydrocarbon (C18) with a short, hydrophilic polyethylene glycol (PEG) chain and a reactive azide group, imparts amphiphilic properties that are critical to its function. This guide provides a detailed technical overview of the hydrophobicity of the this compound linker, including its physicochemical properties, experimental protocols for hydrophobicity determination, and a discussion of its structural-functional relationships.

Physicochemical Properties of this compound

The defining characteristic of the this compound linker is its amphiphilicity, resulting from the covalent linkage of a hydrophobic tail and a hydrophilic head.

-

Hydrophobic Component: The C18 alkyl chain (stearoyl group) is a long, saturated hydrocarbon that is highly nonpolar and responsible for the molecule's lipid-like characteristics. This portion of the linker facilitates interactions with hydrophobic environments, such as cell membranes and the core of lipid nanoparticles.

-

Hydrophilic Component: The tetraethylene glycol (PEG4) spacer is a polar, water-soluble chain that imparts hydrophilicity. The PEG moiety can influence the overall solubility of the linker and any molecule it is conjugated to, and it can also provide a steric shield, which is beneficial in reducing non-specific protein binding and improving in vivo circulation times.

-

Reactive Group: The terminal azide (-N3) group is a versatile functional handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3] This allows for the efficient and specific conjugation of the linker to a wide range of molecules and surfaces.

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C26H53N3O4 |

| Molecular Weight | ~471.7 g/mol |

| Appearance | White to off-white solid or waxy solid |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, chloroform), limited solubility in water |

| Calculated LogP (XLogP3) | ~6.5 - 7.5 |

| Experimental LogP | Not readily available in literature |

Note: The calculated LogP is an estimation and the experimental value may vary.

Experimental Determination of Hydrophobicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically a hydrophobic organic solvent and a hydrophilic aqueous phase. The logarithm of this value, LogP, is a widely used metric for hydrophobicity.[4][5] For amphiphilic molecules like this compound, the distribution coefficient (LogD) is often more relevant as it considers all ionized and neutral forms of the molecule at a specific pH.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most straightforward technique for LogP determination.

Principle: A known amount of the analyte is dissolved in a mixture of two immiscible solvents (typically n-octanol and water). The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached. The concentration of the analyte in each phase is then measured, and the partition coefficient is calculated.

Detailed Protocol:

-

Preparation of Solvents: Both n-octanol and water should be mutually saturated before the experiment. This is achieved by mixing the two solvents, shaking them for 24 hours, and then allowing them to separate.

-

Preparation of Analyte Solution: A stock solution of this compound is prepared in the more soluble phase (likely n-octanol).

-

Partitioning: A precise volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The volumes of the two phases should be accurately known.

-

Equilibration: The funnel is shaken for a predetermined amount of time to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation of emulsions.

-

Concentration Measurement: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS, as this compound lacks a strong chromophore).

-

Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC provides a faster and more efficient method for estimating LogP values.

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its hydrophobicity. The retention factor (k) is determined and correlated with the known LogP values of a series of standard compounds.

Detailed Protocol:

-

System Preparation: An HPLC system equipped with a C18 column and a suitable detector (ELSD or MS) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

-

Selection of Reference Compounds: A series of reference compounds with known LogP values that span the expected LogP of this compound are selected.

-

Chromatographic Analysis: Each reference compound and the this compound are injected into the HPLC system under isocratic conditions. The retention time (tR) for each compound is recorded. The dead time (t0), the retention time of a non-retained compound, is also determined.

-

Calculation of Retention Factor (k): The retention factor for each compound is calculated using the formula: k = (tR - t0) / t0.

-

Calibration Curve: A calibration curve is generated by plotting the log(k) values of the reference compounds against their known LogP values. A linear regression analysis is performed to obtain the equation of the line.

-

Determination of LogP for this compound: The log(k) value for this compound is calculated from its retention time. This value is then used in the regression equation to determine the LogP of the this compound linker.

Visualizations

Synthesis Workflow for this compound

The following diagram illustrates a common synthetic pathway for this compound, starting from stearyl alcohol and tetraethylene glycol.

References

- 1. Click Chemistry as a Tool for Cell Engineering and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csmres.co.uk [csmres.co.uk]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of C18-PEG4-Azide in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG4-Azide is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation, particularly for applications in drug delivery, cell surface engineering, and diagnostics. Its unique molecular architecture, comprising a hydrophobic C18 alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive azide moiety, enables the stable incorporation into lipid-based nanostructures and the subsequent covalent attachment of biomolecules through highly efficient and specific "click chemistry" reactions.[1] This guide provides a comprehensive overview of the core mechanisms of action of this compound in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the life sciences.

The C18 tail acts as a lipid anchor, allowing for the non-covalent insertion of the linker into the lipid bilayers of liposomes, lipid nanoparticles (LNPs), and cell membranes.[2] The PEG4 spacer is a flexible, water-soluble linker that extends the reactive azide group away from the surface, minimizing steric hindrance and improving accessibility for conjugation with biomolecules.[3][4] The terminal azide group is the key functional moiety for bioconjugation, enabling covalent ligation to alkyne- or cyclooctyne-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), respectively.[5]

Core Bioconjugation Mechanisms

The azide group of this compound participates in two primary types of bioorthogonal "click" reactions, which are characterized by their high efficiency, specificity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The presence of a stabilizing ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to protect the Cu(I) catalyst from oxidation and to enhance reaction rates.

The mechanism of CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole ring. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), as the reaction partner for the azide. The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. This is particularly advantageous for in vivo applications and for conjugating sensitive biomolecules where copper toxicity is a concern.

The SPAAC reaction is a [3+2] cycloaddition that proceeds through a concerted mechanism, leading to the formation of a stable triazole linkage.

Quantitative Data on Bioconjugation Efficiency

While specific kinetic data for this compound is not extensively reported, the reactivity of the azide moiety is comparable to other alkyl azides. The efficiency of the bioconjugation is highly dependent on the reaction conditions and the nature of the alkyne partner. The following tables provide representative quantitative data for CuAAC and SPAAC reactions with similar azide and alkyne systems.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

| Cyclooctyne | Azide Partner | Rate Constant (k₂, M⁻¹s⁻¹) | Solvent | Reference |

| DBCO | Benzyl Azide | ~0.1 - 1.0 | Various | |

| BCN | Benzyl Azide | 0.15 | DMSO | |

| DIBO | Benzyl Azide | 0.024 | Methanol |

Table 2: Representative Yields for CuAAC and SPAAC Bioconjugation

| Reaction Type | Reactants | Yield (%) | Reaction Time | Reference |

| SPAAC | DSPE-PEG2000-cyclooctyne liposomes + Azide-functionalized peptide | 83 ± 1.5 | 72 h | |

| CuAAC | Alkyne-modified oligonucleotide + Coumarin azide | >95 | 1 h | |

| CuAAC | Biotin-PEG-alkyne + Azide-functionalized protein | Quantitative | < 1 min |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Functionalization of Liposomes with this compound

This protocol describes the incorporation of this compound into pre-formed liposomes.

Materials:

-

Pre-formed liposomes (e.g., composed of DSPC and cholesterol)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Chloroform

Procedure:

-

Lipid Film Hydration:

-

Co-dissolve the primary lipids (e.g., DSPC, cholesterol) and this compound (typically at 1-5 mol%) in chloroform in a round-bottom flask.

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film.

-

Further dry the lipid film under vacuum for at least 2 hours to remove residual solvent.

-

-

Liposome Formation:

-

Hydrate the lipid film with PBS (pH 7.4) at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DSPC).

-

Vortex the mixture to form multilamellar vesicles (MLVs).

-

-

Size Extrusion:

-

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

-

-

Purification:

-

Remove unincorporated this compound and other small molecules by size exclusion chromatography (e.g., using a Sephadex G-50 column) or dialysis against PBS.

-

Protocol 2: SPAAC Conjugation of a DBCO-Modified Protein to Azide-Functionalized Liposomes

This protocol outlines the copper-free conjugation of a DBCO-functionalized protein to the surface of this compound-containing liposomes.

Materials:

-

Azide-functionalized liposomes (prepared as in Protocol 1)

-

DBCO-modified protein (e.g., an antibody)

-

PBS, pH 7.4

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized liposomes with the DBCO-modified protein in PBS (pH 7.4).

-

A typical molar ratio is a 2- to 10-fold excess of the DBCO-protein to the accessible azide groups on the liposome surface.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.

-

-

Purification:

-

Separate the protein-conjugated liposomes from unreacted protein using size exclusion chromatography or centrifugation-based purification methods.

-

-

Characterization:

-

Confirm the successful conjugation using techniques such as SDS-PAGE (to observe a shift in the protein's molecular weight), dynamic light scattering (DLS) (to measure changes in liposome size), and/or a functional assay for the conjugated protein.

-

Protocol 3: CuAAC Conjugation of an Alkyne-Modified Peptide to Azide-Functionalized Liposomes

This protocol describes the copper-catalyzed conjugation of a terminal alkyne-containing peptide to this compound-functionalized liposomes.

Materials:

-

Azide-functionalized liposomes (prepared as in Protocol 1)

-

Alkyne-modified peptide

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

THPTA ligand

-

PBS, pH 7.4

Procedure:

-

Catalyst Preparation:

-

Prepare fresh stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions (typically at a 1:5 molar ratio) and let them stand for a few minutes.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-functionalized liposomes and the alkyne-modified peptide in PBS (pH 7.4). A molar excess of the peptide is often used.

-

Add the pre-mixed CuSO₄/THPTA solution to the liposome-peptide mixture.

-

-

Reaction Initiation:

-

Initiate the click reaction by adding the sodium ascorbate solution. The final concentrations are typically in the range of 50-250 µM for copper and 2.5-5 mM for sodium ascorbate.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours.

-

-

Purification and Characterization:

-

Purify and characterize the peptide-conjugated liposomes as described in Protocol 2.

-

Applications in Targeted Drug Delivery

A significant application of this compound is in the development of targeted drug delivery systems. By functionalizing drug-loaded liposomes or LNPs with this compound, targeting ligands such as antibodies, peptides, or aptamers can be conjugated to the nanoparticle surface. These ligands can then recognize and bind to specific receptors that are overexpressed on the surface of diseased cells, such as cancer cells, leading to enhanced drug delivery and reduced off-target toxicity.

For instance, a lipid nanoparticle encapsulating a cytotoxic drug can be functionalized with this compound. Subsequently, an antibody fragment (Fab') modified with a DBCO group, which specifically recognizes a tumor-associated antigen (e.g., HER2 in breast cancer), can be conjugated to the nanoparticle surface via SPAAC. When administered, these targeted nanoparticles will preferentially accumulate at the tumor site, leading to a localized release of the drug and enhanced therapeutic efficacy.

Conclusion

This compound is a versatile and powerful tool for bioconjugation, enabling the straightforward functionalization of lipid-based nanocarriers and cell surfaces. Its mechanism of action is centered around the highly efficient and bioorthogonal click chemistry reactions of its terminal azide group. By leveraging both CuAAC and SPAAC, researchers can covalently attach a wide range of biomolecules to lipid assemblies with high specificity and yield. This has profound implications for the development of next-generation drug delivery systems, diagnostic agents, and tools for fundamental biological research. The ability to create precisely engineered bioconjugates with controlled stoichiometry and orientation opens up new avenues for designing therapeutic and diagnostic agents with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to C18-PEG4-Azide: Properties, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18-PEG4-Azide is a bifunctional linker molecule increasingly utilized in the fields of bioconjugation, drug delivery, and nanotechnology. This technical guide provides a comprehensive overview of its chemical properties, core applications, and detailed experimental protocols for its use. The unique structure of this compound, featuring a hydrophobic C18 alkyl chain, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive azide group, makes it an invaluable tool for researchers developing targeted therapeutics and advanced drug delivery systems.

Core Properties of this compound

This compound is a hybrid linker molecule designed for specific chemical conjugations.[1][2] Its structure consists of three key components: a C18 stearyl tail, a tetraethylene glycol (PEG4) spacer, and a terminal azide group. This amphipathic nature is central to its utility, particularly in the formulation of lipid-based nanoparticles.

| Property | Value | Source(s) |

| CAS Number | 1807539-11-2 | [1][3][4] |

| Molecular Weight | 471.7 g/mol (also cited as 471.72 g/mol ) | |

| Molecular Formula | C26H53N3O4 | |

| Purity | Typically ≥95% | |

| Appearance | Varies (often a solid or oil) | |

| Storage | Recommended at -20°C |

Key Applications in Research and Drug Development

The primary application of this compound lies in the surface functionalization of lipid nanoparticles (LNPs), liposomes, and other nanocarriers. The hydrophobic C18 tail serves as an anchor, embedding itself within the lipid bilayer of the nanoparticle. The hydrophilic PEG4 spacer extends outwards, providing a "stealth" layer that can help reduce nonspecific protein binding and prolong circulation times in vivo. The terminal azide group is a chemical handle for "click chemistry," a highly efficient and specific bioconjugation reaction.

This allows for the covalent attachment of various molecules to the surface of the nanoparticle, including:

-

Targeting Ligands: Antibodies, peptides, or small molecules that direct the nanoparticle to specific cells or tissues.

-

Imaging Agents: Fluorescent dyes or contrast agents for tracking the nanoparticles in vitro and in vivo.

-

Therapeutic Payloads: Attaching drugs or other therapeutic agents to the exterior of the carrier.

The C18 length of the alkyl chain is particularly important for stable anchoring within the lipid membrane of nanoparticles, which influences their in vivo fate.

Experimental Protocols

Formulation of Azide-Functionalized Lipid Nanoparticles

This protocol describes the preparation of lipid nanoparticles with a surface-exposed azide group using this compound.

Materials:

-

Ionizable lipid (e.g., DLin-MC3-DMA)

-

Helper lipid (e.g., DSPC)

-

Cholesterol

-

This compound

-

mRNA or siRNA cargo

-

Ethanol

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

-

Lipid Stock Preparation: Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and this compound at a desired molar ratio (e.g., 50:10:38.5:1.5).

-

Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the nucleic acid cargo in a citrate buffer.

-

Nanoparticle Formation: Utilize a microfluidic mixing device to rapidly mix the lipid-ethanol phase with the aqueous nucleic acid phase at a specific flow rate ratio (e.g., 1:3).

-

Dialysis/Purification: Dialyze the resulting nanoparticle suspension against PBS to remove ethanol and non-encapsulated nucleic acids.

-

Characterization: Characterize the azide-functionalized LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

References

An In-depth Technical Guide to the Solubility of C18-PEG4-Azide

For researchers, scientists, and professionals in drug development, understanding the solubility of C18-PEG4-Azide is crucial for its effective application in bioconjugation, drug delivery systems, and nanotechnology. This amphiphilic molecule, featuring a long hydrophobic C18 alkyl chain and a hydrophilic polyethylene glycol (PEG) spacer terminated with a reactive azide group, exhibits a distinct solubility profile that dictates its handling, formulation, and reaction efficiency. This guide provides a comprehensive overview of its solubility in various solvents, detailed experimental protocols for solubility determination, and a logical workflow for assessing its behavior in different media.

Core Concept: The Amphiphilic Nature of this compound

This compound is a hybrid linker molecule comprised of a hydrophobic stearyl (C18) tail and a hydrophilic PEG4 (polyethylene glycol with four repeating units) chain, which is end-capped with an azide (-N3) functional group.[1][2] This dual nature governs its solubility: the C18 tail favors non-polar organic solvents, while the PEG chain enhances solubility in more polar and aqueous environments.[3][4][5] The azide group is a versatile functional handle for "click chemistry" reactions, allowing for the covalent attachment of the molecule to alkyne- or cyclooctyne-modified biomolecules and surfaces.

Qualitative Solubility Data

| Solvent Class | Solvent Examples | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can effectively solvate both the polar PEG-azide headgroup and, to some extent, the non-polar C18 tail. Product data for similar compounds confirms high solubility in DMSO and DMF. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving the long C18 alkyl chain, and the PEG portion is sufficiently soluble to allow for overall dissolution. Several related azide-PEG linkers show good solubility in DCM and Chloroform. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF provides a balance of polarity that can accommodate both ends of the amphiphilic molecule. A related compound, Azido-PEG4-Acid, is soluble in THF. |

| Alcohols | Ethanol, Methanol | Moderate | The hydroxyl group of alcohols can interact with the PEG chain, while the alkyl portion can interact with the C18 tail. Complete dissolution may require gentle heating. |

| Aqueous Buffers | Water, Phosphate-Buffered Saline (PBS) | Low (forms micelles) | As an amphiphilic molecule, this compound is expected to have low monomeric solubility in water and will likely self-assemble into micelles or other aggregates above its critical micelle concentration (CMC). |

| Non-polar | Hexanes, Toluene | Low to Moderate | While the C18 tail has high affinity for these solvents, the polar PEG-azide headgroup will limit overall solubility. |

Experimental Protocol for Determining Solubility

The following is a generalized protocol for determining the solubility of this compound in a given solvent. This method is based on the principle of preparing a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound

-

A range of analytical grade solvents (e.g., DMSO, water, ethanol, DCM)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge capable of temperature control

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS) or another quantitative analytical instrument.

-

Calibrated pipettes

-

Glass vials with screw caps

Methodology:

-

Preparation of Stock Solutions (for Calibration):

-

Accurately weigh a known amount of this compound and dissolve it in a solvent in which it is highly soluble (e.g., DMSO) to prepare a concentrated stock solution.

-

Perform serial dilutions of the stock solution to create a set of calibration standards with known concentrations.

-

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of the test solvent. The amount should be sufficient to ensure that undissolved solid remains.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches saturation. Visual inspection should confirm the presence of undissolved solid at the end of the equilibration period.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for a set time (e.g., 15-30 minutes) at the same temperature as the equilibration to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully collect a precise aliquot of the clear supernatant from each vial, being cautious not to disturb the pellet.

-

Dilute the supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted supernatant and the calibration standards using a suitable analytical method like HPLC.

-

Plot a calibration curve of instrument response versus concentration for the standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted supernatant.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mmol/L.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows in assessing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Decision pathway for selecting an appropriate solvent system.

References

An In-Depth Technical Guide to the Stability and Storage of C18-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for C18-PEG4-Azide, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and nanoparticle functionalization. Understanding the chemical stability of this reagent is critical for ensuring the reproducibility of experimental results and the quality of the final conjugated products. This document outlines the key factors influencing the stability of this compound, provides detailed storage recommendations, and presents experimental protocols for assessing its integrity over time.

Chemical Structure and Properties

This compound is an amphiphilic molecule that possesses a long hydrophobic alkyl chain (C18) and a hydrophilic polyethylene glycol (PEG) spacer, terminating in a reactive azide group. This unique structure allows for its application in both aqueous and organic environments, making it a versatile tool for surface modification and bioconjugation.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₆H₅₃N₃O₄ |

| Molecular Weight | 471.72 g/mol |

| Appearance | White to off-white solid or waxy solid |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and DMSO. Limited solubility in aqueous solutions, often forming micelles. |

| Purity (typical) | ≥95% |

Stability Profile

The stability of this compound is primarily influenced by the chemical reactivity of its constituent parts: the C18 alkyl chain, the PEG4 linker, and the terminal azide group.

The Azide Functional Group

The azide group is a high-energy functional group that is remarkably stable under a wide range of conditions, making it ideal for bioorthogonal chemistry. However, there are specific conditions that can lead to its degradation or hazardous reactions.

-

General Stability: Organic azides are generally stable to a wide range of reaction conditions, including aqueous buffers, and are unreactive towards most biological functional groups.[1]

-

Incompatibilities:

-

Acids: Azides can react with strong acids to form hydrazoic acid (HN₃), which is highly toxic and explosive.

-

Metals: Contact with certain metals (e.g., copper, lead, mercury, silver, brass) can lead to the formation of highly shock-sensitive and explosive metal azides. The use of metal spatulas or equipment should be avoided.

-

Reducing Agents: Strong reducing agents can reduce the azide group to an amine.

-

Halogenated Solvents: Reactions involving azides should not be performed in halogenated solvents like dichloromethane or chloroform, as this can lead to the formation of explosive di- and tri-azidomethane.

-

The Polyethylene Glycol (PEG) Linker

The PEG linker is generally stable, but can be susceptible to degradation under certain conditions.

-

Oxidative Degradation: In the presence of oxygen and transition metal ions, the PEG chain can undergo oxidative degradation. This process can be accelerated by heat and light.

-

Thermal Degradation: At elevated temperatures, the PEG chain can undergo thermal degradation. This is generally not a concern under typical laboratory and storage conditions.

-

Hydrolytic Stability: The ether linkages in the PEG backbone are highly stable to hydrolysis under a wide range of pH conditions.

The C18 Alkyl Chain

The C18 saturated alkyl chain is chemically inert and not susceptible to degradation under normal conditions.

Recommended Storage and Handling

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound.

Table 2: Recommended Storage and Handling Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | -20°C | To minimize potential degradation over long-term storage. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and desiccated. | To prevent oxidative degradation of the PEG chain and hydrolysis. |

| Light | Protect from light. | To prevent photo-induced degradation. |

| Form | Store as a solid whenever possible. | Solutions, especially in protic solvents, may be less stable over the long term. |

| Shelf Life | Up to 24 months under recommended conditions. | Based on manufacturer recommendations for similar PEG-azide compounds.[2][3] |

Handling Precautions:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid contact with incompatible materials listed in section 2.1.

-

Use non-metal spatulas for weighing and transferring the solid compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, particularly for sensitive applications, it is advisable to perform stability assessments. The following are model protocols that can be adapted for this purpose.

Visual Inspection

A simple yet effective initial assessment is the visual inspection of the material.

Methodology:

-

Carefully observe the physical appearance of the this compound solid.

-

Note any changes from its initial appearance, such as discoloration (yellowing or browning), clumping, or the presence of an unusual odor.

-

For solutions, check for any precipitation, color change, or turbidity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and detecting the presence of degradation products.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector or, for better sensitivity for non-chromophoric compounds, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is suitable for this amphiphilic molecule.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution is recommended to effectively separate the main compound from potential impurities. A starting point could be a linear gradient from 60% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 210 nm (for the azide group) or using CAD/ELSD.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute with the initial mobile phase composition as needed.

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

The purity can be calculated as the percentage of the main peak area relative to the total peak area.

-

The appearance of new peaks or a decrease in the main peak area over time indicates degradation.

Functional Group Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structural integrity of the molecule, particularly the presence of the terminal azide group and the PEG chain.

Methodology:

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃) or DMSO-d₆.

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the C18 alkyl chain (typically in the 0.8-1.6 ppm region), the PEG linker (around 3.6 ppm), and the methylene group adjacent to the azide (around 3.4 ppm).

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbon atom attached to the azide group (around 50-51 ppm).

Data Analysis:

-

Compare the obtained spectra with a reference spectrum of a fresh sample.

-

The disappearance or significant reduction of the signals corresponding to the azide-adjacent methylene protons or the PEG chain can indicate degradation.

Signaling Pathways and Experimental Workflows

This compound is not a signaling molecule itself but is a critical tool in studying and manipulating biological systems. Its primary "pathway" of use is in bioconjugation via click chemistry.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

This workflow illustrates the use of this compound to functionalize a surface or nanoparticle, followed by the attachment of a biomolecule.

Caption: Workflow for surface functionalization and bioconjugation using this compound via CuAAC.

Forced Degradation Study Workflow

This diagram outlines a logical workflow for conducting a forced degradation study to assess the stability of this compound.

Caption: Logical workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable and versatile chemical tool. Its stability is generally robust under standard laboratory conditions, but it is sensitive to strong acids, certain metals, strong reducing agents, and prolonged exposure to oxidative conditions, heat, and light. For optimal performance and reproducibility, it is imperative to adhere to the recommended storage conditions of -20°C, under an inert and dry atmosphere, and protected from light. Regular assessment of purity, especially for long-term stored materials, using techniques such as HPLC and NMR is recommended to ensure the integrity of the reagent before its use in critical applications.

References

Unveiling the Core: A Technical Guide to the C18-PEG4-Azide Spacer

For Researchers, Scientists, and Drug Development Professionals

The C18-PEG4-Azide is a trifunctional molecule increasingly pivotal in the landscape of bioconjugation and drug delivery. Its unique architecture, comprising a hydrophobic C18 alkyl chain, a hydrophilic tetraethylene glycol (PEG4) spacer, and a reactive azide group, offers a versatile platform for the synthesis of complex biomolecular conjugates and targeted delivery systems. This technical guide provides an in-depth exploration of the core components of this compound, its physicochemical properties, and detailed methodologies for its application.

Core Components and Their Functions

At the heart of this compound's utility lies the distinct role of each of its three components:

-

The C18 Alkyl Chain: This long, saturated hydrocarbon chain imparts a strong hydrophobic character to the molecule. In aqueous environments, this drives its association with lipidic structures, making it an ideal anchor for integrating into lipid bilayers of nanoparticles and liposomes. The C18 length is particularly effective for stable membrane anchoring.

-

The PEG4 Spacer: The tetraethylene glycol spacer is a flexible, hydrophilic linker. Its presence enhances the aqueous solubility of the molecule and any conjugate it forms.[1] The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites.[1] This separation also minimizes steric hindrance, facilitating more efficient conjugation reactions.

-

The Azide Group: The terminal azide (N3) group is a key functional handle for bioorthogonal "click chemistry" reactions.[2] It reacts specifically and efficiently with terminal alkynes or strained cyclooctynes, such as DBCO or BCN, to form a stable triazole linkage.[3][4] This high selectivity allows for the precise and robust conjugation of this compound to a wide range of biomolecules and surfaces in complex biological environments.

Physicochemical Properties

A clear understanding of the quantitative properties of this compound is essential for its effective application. The following table summarizes its key physicochemical data.

| Property | Value | Reference |

| Molecular Formula | C26H53N3O4 | |

| Molecular Weight | 471.7 g/mol | |

| CAS Number | 1807539-11-2 | |

| Purity | 95-98% | |

| Appearance | Varies (typically a solid or oil) | |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), forms micelles in water | |

| Storage Conditions | -20°C |

Experimental Protocols

The following are detailed methodologies for two key applications of this compound: bioconjugation via click chemistry and formulation of lipid nanoparticles.

Protocol 1: Bioconjugation of an Alkyne-Modified Protein with this compound

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate this compound to a protein that has been pre-functionalized with a terminal alkyne group.

Materials:

-

Alkyne-modified protein

-

This compound

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Amine-free buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation: Ensure the alkyne-modified protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to a range of 2-10 mg/mL.

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 100 mM stock solution of CuSO4 in water.

-

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh just before use.

-

-

Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio to form the Cu(I)-THPTA complex. Let it stand for 5 minutes at room temperature.

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a desired molar excess (typically 10-20 fold excess over the protein).

-

Add the pre-mixed Cu(I)-THPTA catalyst to the reaction mixture (typically 25 equivalents relative to the azide).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 40 equivalents relative to the azide).

-

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

-

Purification: Purify the resulting conjugate using size-exclusion chromatography to remove excess reagents and byproducts.

-

Characterization: Characterize the final conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Protocol 2: Formulation of this compound Containing Lipid Nanoparticles (LNPs)

This protocol describes a microfluidic-based method for the formulation of lipid nanoparticles incorporating this compound for surface functionalization.

Materials:

-

Ionizable lipid (e.g., SM-102)

-

Helper lipid (e.g., DOPE)

-

Cholesterol

-

This compound

-

Ethanol

-

Aqueous buffer (e.g., citrate buffer, pH 4.0)

-

Payload (e.g., mRNA, siRNA)

-

Microfluidic mixing device

-

Dialysis system

Procedure:

-

Lipid Stock Preparation:

-

Dissolve the ionizable lipid, helper lipid, cholesterol, and this compound in ethanol to prepare individual stock solutions. A typical molar ratio for the lipid mixture is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:this compound).

-

-

Organic Phase Preparation: Combine the lipid stock solutions in the desired molar ratio to create the final lipid mixture in ethanol.

-

Aqueous Phase Preparation: Dissolve the payload (e.g., mRNA) in the aqueous buffer.

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the organic phase (lipid mixture) and the aqueous phase (payload solution) into separate syringes.

-

Pump the two phases through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing will induce the self-assembly of the lipid nanoparticles.

-

-

Dialysis: Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove the ethanol and unencapsulated payload.

-

Characterization: Characterize the formulated LNPs for size, polydispersity index (PDI), zeta potential, encapsulation efficiency, and azide surface availability.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding the complex processes involving this compound. The following diagrams, generated using Graphviz, illustrate key workflows and a proposed signaling pathway.

References

Methodological & Application

Application Notes and Protocols: C18-PEG4-Azide for Cell Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface engineering is a powerful technique for studying and manipulating cellular functions. C18-PEG4-Azide is a versatile lipid-based molecule designed for the rapid and efficient modification of live cell membranes. This molecule consists of a C18 saturated acyl chain (stearoyl), which acts as a lipophilic anchor for stable insertion into the plasma membrane's lipid bilayer. It is connected via a hydrophilic tetra-polyethylene glycol (PEG4) spacer to a terminal azide (N₃) group.

The exposed azide group serves as a bioorthogonal handle, enabling covalent conjugation of various molecules—such as fluorophores, biotin, or therapeutic agents—through highly specific and biocompatible "click chemistry" reactions. This allows for a wide range of applications, including cell tracking, targeted drug delivery, and studying cell-cell interactions, without altering the cell's intrinsic biological pathways. This document provides detailed protocols for using this compound and methods for quantifying its incorporation.

Principle of the Method

The modification process is a straightforward, two-step procedure involving the passive insertion of the lipid anchor followed by a bioorthogonal reaction.

-

Membrane Intercalation: this compound is introduced to a cell suspension. The C18 lipid tail spontaneously inserts into the cell's plasma membrane, driven by hydrophobic interactions. The hydrophilic PEG4 spacer allows the terminal azide group to extend away from the cell surface, making it accessible for subsequent reactions.

-

Bioorthogonal Click Chemistry: The azide-modified cell surface is then ready for reaction with a molecule of interest that has been functionalized with a complementary reactive group. The most common and recommended method for live-cell labeling is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This copper-free click chemistry reaction utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage with the azide under physiological conditions, avoiding the cellular toxicity associated with copper catalysts used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols

Protocol 1: Cell Surface Modification with this compound

This protocol describes the direct insertion of this compound into the plasma membrane of mammalian cells in suspension.

Materials:

-

This compound

-

Mammalian cells of interest (e.g., RAW 264.7, Jurkat, HEK293)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Cell Preparation: Harvest cells and wash them twice with warm (37°C) PBS by gentle centrifugation (300 x g for 5 minutes). Resuspend the cell pellet in warm PBS to a final concentration of 1 x 10⁶ cells/mL.

-

Lipid Incubation: Add this compound to the cell suspension to a final concentration of 5-10 µM.[1]

-

Incubation: Incubate the cells for 20-30 minutes at 37°C with gentle agitation.[1] The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Washing: Pellet the cells by centrifugation (300 x g for 5 minutes) and wash three times with cold (4°C) PBS containing 0.5% BSA to remove unincorporated lipid-PEG-azide.

-

Final Resuspension: Resuspend the azide-modified cells in the appropriate buffer for downstream applications. Cells are now ready for click chemistry conjugation.

Protocol 2: Fluorescent Labeling and Quantification by Flow Cytometry

This protocol details the labeling of azide-modified cells with a DBCO-conjugated fluorophore and subsequent analysis to quantify labeling efficiency.

Materials:

-

Azide-modified cells (from Protocol 1)

-

DBCO-conjugated fluorophore (e.g., DBCO-AF488, DBCO-Cy5)

-

Flow cytometry buffer (PBS with 1% BSA and 2 mM EDTA)

-

Flow cytometer

Procedure:

-

Cell Preparation: Resuspend the azide-modified cells (from Protocol 1, step 5) in flow cytometry buffer at a concentration of 1 x 10⁶ cells/mL.

-

Click Reaction: Add the DBCO-conjugated fluorophore to the cell suspension at a final concentration of 10-20 µM.

-

Incubation: Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

-

Washing: Wash the cells twice with flow cytometry buffer to remove unreacted fluorophore.

-

Flow Cytometry Analysis: Resuspend the final cell pellet in 500 µL of flow cytometry buffer and analyze using a flow cytometer. Use an appropriate laser and filter set for the chosen fluorophore.[2][3]

-

Quantification: Gate the live cell population based on forward and side scatter. Measure the mean fluorescence intensity (MFI) of the labeled cells and compare it to an unlabeled (azide-negative) control cell population. The percentage of fluorescently positive cells and the MFI provide quantitative measures of labeling efficiency.

Data Presentation

Quantitative data from cell surface modification experiments should be systematically recorded to ensure reproducibility and allow for comparison across different conditions and cell types.

Table 1: Recommended Incubation Parameters for this compound Insertion Note: These parameters are based on studies using structurally similar DSPE-PEG anchors and should be optimized for your specific cell line and experimental goals.

| Parameter | Recommended Range | Cell Type Example | Reference |

| Concentration | 5 - 20 µM | RAW 264.7 Macrophages | [1] |

| Incubation Time | 20 - 60 minutes | RAW 264.7 Macrophages | |

| Temperature | 37°C | Mammalian Cells | |

| Washing Buffer | PBS + 0.5% BSA | General Use | - |

Table 2: Example Quantification of Cell Surface Labeling Efficiency This table presents representative data from flow cytometry analysis of cells labeled via lipid insertion followed by a click reaction with a fluorescent probe.

| Cell Line | Anchor Molecule | Anchor Conc. (µM) | Fluorophore (20 µM) | % Labeled Cells | Mean Fluorescence Intensity (MFI) |

| RAW 264.7 | This compound | 10 | DBCO-AF488 | > 95% | 1.5 x 10⁵ |

| Jurkat | This compound | 10 | DBCO-AF488 | > 90% | 9.8 x 10⁴ |

| Control (No Anchor) | None | 0 | DBCO-AF488 | < 2% | 2.1 x 10³ |

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from cell preparation to final analysis.

Caption: Experimental workflow for this compound cell surface modification.

Conceptual Signaling Pathway Application

This compound does not inherently trigger signaling pathways but acts as a platform to anchor bioactive molecules that can. This diagram illustrates the concept of using the technology to present a ligand to a cell surface receptor.

Caption: Conceptual use of this compound to induce a signaling event.

References

Application Notes and Protocols for C18-PEG4-Azide Click Chemistry with DBCO-Functionalized Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traditional methods to study protein lipidation often rely on metabolic labeling with fatty acid analogs in cells, which can be complex to interpret due to the involvement of cellular machinery. In vitro site-specific lipidation offers a more controlled approach to investigate the direct consequences of lipid modification. Strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry, has emerged as a powerful bioorthogonal ligation method for this purpose. This reaction occurs efficiently and specifically under biocompatible conditions between a dibenzocyclooctyne (DBCO) group and an azide group, without the need for a cytotoxic copper catalyst.

This document provides detailed protocols for the in vitro lipidation of DBCO-functionalized proteins with C18-PEG4-Azide, a reagent that combines a hydrophobic C18 alkyl chain with a hydrophilic tetra-polyethylene glycol (PEG4) spacer and a reactive azide group. This allows for the controlled introduction of a stearoyl-like modification to a protein of interest, enabling detailed studies of its biophysical properties and biological activities.

Principle of the Method

The site-specific lipidation of a target protein using this compound and a DBCO-functionalized protein is a two-step process:

-

Protein Functionalization: The protein of interest is first functionalized with a DBCO moiety. This is typically achieved by reacting the protein with a DBCO-NHS ester, which targets primary amines (lysine residues and the N-terminus), or a DBCO-maleimide, which targets free cysteine residues.

-

Click Chemistry Conjugation: The DBCO-functionalized protein is then reacted with this compound. The strained alkyne of the DBCO group reacts specifically with the azide group of the this compound, forming a stable triazole linkage and yielding the lipidated protein.

Experimental Protocols

Protocol 1: DBCO-Functionalization of Proteins using DBCO-PEG4-NHS Ester

This protocol describes the labeling of a protein with DBCO groups by targeting primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG4-NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching solution: 1 M Tris-HCl, pH 8.0

-

Spin desalting columns or other protein purification systems

Procedure:

-

Prepare Protein Sample: Dissolve the protein in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

-

Prepare DBCO-PEG4-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-PEG4-NHS ester stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should be kept below 20% to avoid protein precipitation.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove the excess, unreacted DBCO-PEG4-NHS ester using a spin desalting column or dialysis.

-

Quantification of DBCO Incorporation (Optional): The degree of DBCO labeling can be estimated by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein) and 309 nm (for DBCO).

-

Moles of DBCO = A309 / 12,000 M⁻¹cm⁻¹

-

Moles of Protein = (A280 - (A309 * 0.90)) / ε_protein

-

Degree of Labeling = Moles of DBCO / Moles of Protein

-

Protocol 2: Click Chemistry Conjugation of DBCO-Protein with this compound

This protocol describes the lipidation of the DBCO-functionalized protein.

Materials:

-

DBCO-functionalized protein

-

This compound

-

Anhydrous DMSO or a suitable organic co-solvent

-

Reaction Buffer: PBS, pH 7.4 (or other suitable buffer, avoid buffers containing sodium azide)

Procedure:

-

Prepare this compound Solution: Due to the hydrophobic C18 chain, this compound may have limited aqueous solubility. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Further dilution in the reaction buffer may be required. The use of a small percentage of a mild, non-ionic detergent (e.g., 0.1% Triton X-100) in the reaction buffer can aid solubility, but should be tested for compatibility with the target protein.

-

Reaction Setup: In a microcentrifuge tube, combine the DBCO-functionalized protein with a 1.5 to 10-fold molar excess of this compound. The final concentration of the organic solvent should be minimized to maintain protein stability.

-

Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Higher temperatures (up to 37°C) can increase the reaction rate but may affect protein stability.

-

Purification: Remove the excess, unreacted this compound. Due to the amphipathic nature of the lipidated protein, size-exclusion chromatography or dialysis may be effective. For more stringent purification, affinity chromatography (if the protein has a tag) or hydrophobic interaction chromatography could be employed.

Protocol 3: Analysis of Protein Lipidation

Materials:

-

SDS-PAGE gels

-

Western blot apparatus and reagents

-

Antibody against the protein of interest or an antibody against a tag on the protein.

Procedure:

-

SDS-PAGE Analysis: Analyze the unlipidated and lipidated protein samples by SDS-PAGE. A successful lipidation may result in a slight shift in the apparent molecular weight of the protein. Due to the hydrophobic nature of the C18 chain, the lipidated protein might migrate anomalously.

-

Western Blot Analysis: Transfer the proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane. Probe the membrane with an antibody against the protein of interest to confirm the presence of the lipidated protein.

Quantitative Data

The following table summarizes typical reaction parameters for DBCO-azide click chemistry. Note that these are general guidelines, and optimal conditions may vary depending on the specific protein and reagents used.

| Parameter | Recommended Range | Notes |

| Molar Ratio (DBCO:Azide) | 1:1.5 to 1:10 | An excess of the smaller molecule (this compound) is typically used to drive the reaction to completion. |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction efficiency. |

| Temperature | 4°C - 37°C | Higher temperatures accelerate the reaction but may compromise protein stability. |

| Incubation Time | 2 - 24 hours | Longer incubation times may be necessary for lower concentrations or temperatures. |

| pH | 7.0 - 8.5 | The reaction is generally insensitive to pH within this range. |

| Solvent | Aqueous buffer (e.g., PBS) | A small percentage of organic co-solvent (e.g., DMSO) may be needed to dissolve the this compound. |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low DBCO Labeling Efficiency | Inactive DBCO-NHS ester | Use fresh, anhydrous DMSO to prepare the stock solution. Ensure the DBCO-NHS ester has been stored correctly. |

| Presence of primary amines in the buffer | Use an amine-free buffer like PBS or HEPES. | |

| Insufficient molar excess of DBCO reagent | Increase the molar excess of the DBCO-NHS ester. | |

| Low Lipidation Efficiency | Precipitation of this compound | Increase the percentage of organic co-solvent or add a mild, non-ionic detergent. Ensure thorough mixing. |

| Inefficient click reaction | Increase the incubation time, temperature, or molar excess of this compound. | |

| DBCO group instability | Use freshly prepared DBCO-functionalized protein, as the DBCO group can degrade over time, especially with prolonged storage. | |

| Protein Precipitation | High concentration of organic solvent | Keep the final concentration of organic solvent (e.g., DMSO) as low as possible (ideally <20%). |

| Protein instability under reaction conditions | Perform the reaction at a lower temperature (e.g., 4°C). |

Visualizations

Caption: Experimental workflow for the site-specific lipidation of proteins.

Caption: Chemical reaction of DBCO-protein with this compound.

Caption: C18-acylation influences GNAI protein localization and signaling.

References

- 1. Protein lipidation in cell signaling and diseases: function, regulation and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Post-translational modification - Wikipedia [en.wikipedia.org]

- 3. Mechanisms and functions of protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Competition for cysteine acylation by C16:0 and C18:0 derived lipids is a global phenomenon in the proteome - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with C18-PEG4-Azide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and highly efficient method for the covalent ligation of molecules in complex biological environments.[1] This reaction forms a stable triazole linkage between an azide and a terminal alkyne, propelled by a copper(I) catalyst.[2][3] Its high specificity, quantitative yields, and compatibility with aqueous conditions make it an invaluable tool for bioconjugation, drug delivery, and materials science.[4]

C18-PEG4-Azide is a versatile amphiphilic linker designed to leverage the power of CuAAC for the modification of lipid-based systems. It comprises three key components:

-

A C18 alkyl chain that serves as a hydrophobic anchor, enabling spontaneous insertion into lipid bilayers of liposomes, nanoparticles, and cell membranes.

-

A hydrophilic tetra-polyethylene glycol (PEG4) spacer that extends the reactive azide group away from the lipid surface, enhancing its accessibility for reaction and improving the solubility of the conjugate.

-

A terminal azide group that serves as a reactive handle for CuAAC-mediated conjugation to any alkyne-functionalized molecule of interest, such as targeting ligands, imaging agents, or therapeutic payloads.

These application notes provide detailed protocols for the use of this compound in the functionalization of pre-formed liposomes and the engineering of live cell surfaces, followed by CuAAC conjugation.

Key Applications

-

Targeted Drug Delivery: Functionalize liposomal drug carriers with targeting moieties (peptides, antibodies, small molecules) to enhance specific delivery to diseased cells and tissues.

-

Cellular Imaging: Label live cells with fluorescent dyes or contrast agents for in vitro and in vivo tracking and analysis.

-

Probing Cellular Interactions: Modify cell surfaces with specific ligands to study cell-cell recognition, adhesion, and signaling pathways.

-

Biomaterial Functionalization: Immobilize biomolecules onto lipid-coated surfaces for biosensor development and other diagnostic applications.

Experimental Protocols

Protocol 1: Functionalization of Pre-Formed Liposomes with this compound